dl-Alanyl-dl-isoleucine
Overview
Description
dl-Alanyl-dl-isoleucine: is a dipeptide composed of the amino acids alanine and isoleucine. It is known for its unique chemical structure and potential biological activities. This compound has gained significant attention in various fields, including medical, environmental, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dl-Alanyl-dl-isoleucine involves a multi-step reaction. One common method includes the use of diethyl ether and a sodium hydroxide solution, followed by the addition of water and ammonia at 37°C . This method ensures the formation of the dipeptide with high yield and purity.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized to ensure consistency in the product’s chemical composition and to meet regulatory standards for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions: dl-Alanyl-dl-isoleucine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized dipeptides, while reduction may produce reduced dipeptides .
Scientific Research Applications
dl-Alanyl-dl-isoleucine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of dl-Alanyl-dl-isoleucine involves its interaction with specific molecular targets and pathways. It is known to interact with amino acid transporters and enzymes, influencing various biochemical processes. The compound’s effects are mediated through its metabolic products, which play a role in signaling and metabolic pathways .
Comparison with Similar Compounds
dl-Valine: Another dipeptide with similar structural properties.
dl-Norvaline: A dipeptide with comparable chemical characteristics.
l-Alanyl-l-tryptophan: A dipeptide with similar biological activities
Uniqueness: dl-Alanyl-dl-isoleucine is unique due to its specific combination of alanine and isoleucine, which imparts distinct chemical and biological properties. Its unique structure allows it to interact with different molecular targets and pathways compared to other similar compounds .
Properties
IUPAC Name |
2-(2-aminopropanoylamino)-3-methylpentanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3/c1-4-5(2)7(9(13)14)11-8(12)6(3)10/h5-7H,4,10H2,1-3H3,(H,11,12)(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSOICJZJSRWNHX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)C(C)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00875836 | |
Record name | ALA-ILE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00875836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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